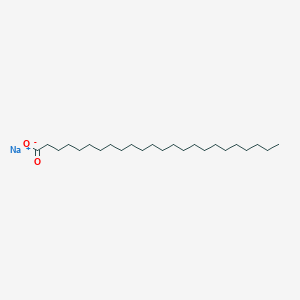
Tetraethylammonium hydrogen sulphate
Übersicht
Beschreibung
Tetraethylammonium hydrogen sulphate, also known as tetraethylazanium hydrogen sulfate, is an inorganic compound . It is a white to off-white powder that is odorless . The chemical formula is C8H21NO4S and the molecular weight is 227.32 .
Molecular Structure Analysis
The molecular structure of Tetraethylammonium hydrogen sulphate consists of sulfate tetrahedra pairwise linked into isolated dimers by strong hydrogen bonds with significant distances for proton transfer . The layers of tetraethylammonium cations alternate with anionic hydrogen sulfate layers in the crystal structure .Chemical Reactions Analysis
Tetraethylammonium hydrogen sulphate is used in various chemical reactions. For instance, it is used in the electrodissolution-coupled Hf (OR) 4 synthesis system . The electrochemical behavior of the tetraethylammonium-hydrogen sulfate-based process is investigated by cyclic voltammetry, linear sweep voltammetry, Tafel, and electrochemical impedance spectroscopy .Physical And Chemical Properties Analysis
Tetraethylammonium hydrogen sulphate is soluble in water . It has a melting point of 243-245°C . The proton conductivity of Tetraethylammonium hydrogen sulphate changes in a wide range: from 10^-8 S/cm at 90°C up to 10^-2 S/cm at the melting .Wissenschaftliche Forschungsanwendungen
Ion Pair Chromatography
Tetraethylammonium hydrogensulfate is suitable for ion pair chromatography . Ion pair chromatography is a form of liquid chromatography that uses ion-pairing reagents to separate ions. This compound can be used as an ion-pairing reagent to facilitate the separation of anionic species.
Analysis of Surfactants
This compound may be used as an ion pair reagent for the analysis of sulfonated aliphatic and aromatic surfactants in sewage sludge by ion-pair/supercritical fluid extraction and derivatization gas chromatography/mass spectrometry . This allows for the identification and quantification of these surfactants, which can be important for environmental monitoring and regulation.
Catalysts
Quaternary ammonium compounds, such as Tetraethylammonium hydrogensulfate, have been used as catalysts in various chemical reactions . The presence of both polar (N+) and nonpolar ® groups in these compounds makes them versatile catalysts.
Reagents
Tetraethylammonium hydrogensulfate can be used as a reagent in various chemical reactions . Its unique chemical properties make it useful in a variety of contexts.
Surfactants
Quaternary ammonium compounds are widely used as surfactants . These compounds reduce surface tension between two liquids or a liquid and a solid, making them useful in a variety of industrial and consumer products.
Proton Conductivity
Research has been conducted into the proton conductivity of Tetraethylammonium hydrogensulfate . Understanding the proton conductivity of this compound could have implications for its use in fuel cells and other technologies.
Wirkmechanismus
Target of Action
Tetraethylammonium hydrogensulfate primarily targets autonomic ganglia , calcium- and voltage-activated potassium channels , and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve signal transmission and muscle contraction.
Mode of Action
The compound acts by blocking its targets. It inhibits the function of autonomic ganglia and nicotinic acetylcholine receptors, and it blocks calcium- and voltage-activated potassium channels . This blocking action disrupts the normal function of these targets, leading to changes in physiological processes.
Biochemical Pathways
The exact biochemical pathways affected by Tetraethylammonium hydrogensulfate are still under investigation. The blocking of potassium channels could disrupt the normal flow of potassium ions, affecting the electrical potential across cell membranes and thus influencing nerve signal transmission .
Result of Action
The primary result of Tetraethylammonium hydrogensulfate’s action is the disruption of normal physiological processes due to the blocking of its targets. For instance, it was thought to be a potential therapeutic vasodilator because of its inhibitory actions at the autonomic ganglia . Serious toxic effects were found, limiting its use in this context .
Safety and Hazards
Eigenschaften
IUPAC Name |
hydrogen sulfate;tetraethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.H2O4S/c1-5-9(6-2,7-3)8-4;1-5(2,3)4/h5-8H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREVBWLEPKAZBH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168605 | |
| Record name | Tetraethylammonium hydrogen sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white hygroscopic powder; [Acros Organics MSDS] | |
| Record name | Tetraethylammonium hydrogen sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17418 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tetraethylammonium hydrogen sulphate | |
CAS RN |
16873-13-5 | |
| Record name | Ethanaminium, N,N,N-triethyl-, hydrogen sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16873-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethylammonium hydrogen sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016873135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraethylammonium hydrogen sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylammonium hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)




![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)







